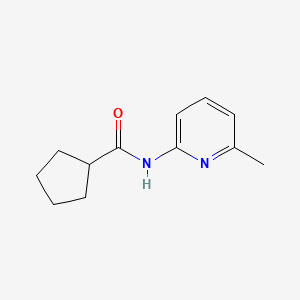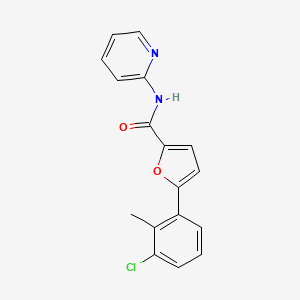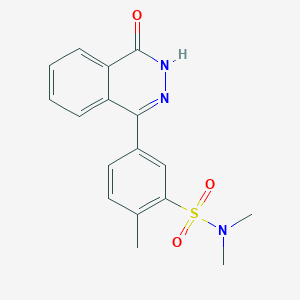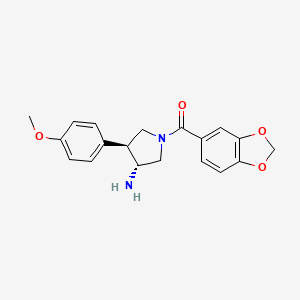![molecular formula C12H17N5O B5680348 1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5680348.png)
1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl}imidazolidin-2-one is a chemical compound that has been extensively studied in scientific research. It is also known by the name of CPI-1205 and has shown potential in the treatment of cancer and other diseases.
科学的研究の応用
CPI-1205 has been extensively studied in scientific research for its potential therapeutic applications. It has shown promising results in the treatment of cancer, particularly in prostate cancer. CPI-1205 has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in many cancers. Inhibition of EZH2 leads to the suppression of cancer cell growth and proliferation.
作用機序
The mechanism of action of CPI-1205 involves the inhibition of EZH2, which is responsible for the methylation of histone proteins. Histone methylation plays a crucial role in the regulation of gene expression, and aberrant methylation patterns have been linked to the development of cancer. CPI-1205 binds to the active site of EZH2 and prevents its activity, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CPI-1205 has been shown to have a selective inhibitory effect on EZH2, with minimal impact on other histone methyltransferases. This selectivity is important in reducing the potential for off-target effects and toxicity. CPI-1205 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be mediated by the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.
実験室実験の利点と制限
CPI-1205 has several advantages for lab experiments. It is relatively easy to synthesize in high yield and purity, and its mechanism of action has been well characterized. CPI-1205 has also shown promising results in preclinical studies, making it a good candidate for further development. However, CPI-1205 has some limitations for lab experiments. Its selectivity for EZH2 may limit its effectiveness in cancers that do not overexpress this enzyme. Additionally, the optimal dosage and administration of CPI-1205 are still being investigated.
将来の方向性
There are several future directions for the study of CPI-1205. One potential application is in combination therapy with other cancer treatments, such as chemotherapy or immunotherapy. CPI-1205 may also have therapeutic potential in other diseases that involve aberrant histone methylation, such as developmental disorders or autoimmune diseases. Further research is needed to optimize the dosage and administration of CPI-1205 and to investigate its potential for clinical use.
Conclusion:
In conclusion, CPI-1205 is a chemical compound that has shown potential in the treatment of cancer and other diseases. Its mechanism of action involves the inhibition of EZH2, a histone methyltransferase enzyme that is overexpressed in many cancers. CPI-1205 has been shown to have selective inhibitory effects and induce apoptosis in cancer cells. While CPI-1205 has limitations for lab experiments, it has several advantages and promising future directions for research.
合成法
The synthesis of CPI-1205 involves the reaction of 6-cyclopropylpyrimidin-4-amine with 2-bromoethylamine hydrobromide in the presence of potassium carbonate. The resulting product is then reacted with imidazolidin-2-one to form CPI-1205. This synthesis method has been optimized to produce CPI-1205 in high yield and purity.
特性
IUPAC Name |
1-[2-[(6-cyclopropylpyrimidin-4-yl)amino]ethyl]imidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c18-12-14-4-6-17(12)5-3-13-11-7-10(9-1-2-9)15-8-16-11/h7-9H,1-6H2,(H,14,18)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHXHPWWODDVGPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)NCCN3CCNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)


![7-(cyclohexylmethyl)-2-(1H-imidazol-4-ylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5680323.png)
![N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B5680326.png)
![8-(2-fluorobenzoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5680331.png)
![3-(3-ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5680333.png)
![2-(2-pyridinylmethyl)-9-(tetrahydro-2H-pyran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680341.png)
![9-[(methylthio)acetyl]-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5680351.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-5-(tetrahydro-2-furanyl)-2-thiophenecarboxamide](/img/structure/B5680362.png)


![2-(4-imino-5,6-diphenylfuro[2,3-d]pyrimidin-3(4H)-yl)ethanol](/img/structure/B5680370.png)
![N-[4-(acetylamino)phenyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5680381.png)